[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone is a synthetic organic compound that belongs to a class of compounds known for their diverse biological activities. This compound features a piperazine moiety, which is often associated with pharmacological properties and is used in various therapeutic applications. The incorporation of a tetrazole ring enhances its potential as a bioactive molecule.
The compound has been referenced in various chemical databases and research articles, highlighting its relevance in medicinal chemistry and drug development. Notably, it has been included in ligand databases such as the RCSB Protein Data Bank, indicating its importance in structural biology studies .
This compound can be classified under:
The synthesis of [5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone typically involves several key steps:
The reaction conditions often include solvents like dimethylformamide or dichloromethane under controlled temperatures to optimize yield and purity. Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm structure and purity.
The molecular structure of [5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone can be represented by the following structural formula:
C1CN(CCN1)C(=O)C2=C(N=N2)C=C(C=C2)F
XQKJZGRKQKZLNR-UHFFFAOYSA-N
The compound can undergo various chemical reactions typical for piperazine derivatives, including:
These reactions are generally conducted under inert atmosphere conditions to prevent oxidation or hydrolysis, using reagents like triethylamine or sodium bicarbonate for neutralization.
The mechanism of action of [5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone involves interactions with specific biological targets:
Research indicates that similar compounds exhibit significant activity against various cancer cell lines and microbial strains, suggesting potential therapeutic applications .
[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone has potential applications in several fields:
Research continues to explore the full range of biological activities associated with this compound, underscoring its significance in drug discovery and development .
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: 668462-13-3